molecular formula C10H12ClNS B1406912 3-Chloro-2-cyclopentylsulfanyl-pyridine CAS No. 1623886-01-0

3-Chloro-2-cyclopentylsulfanyl-pyridine

Cat. No. B1406912
CAS RN: 1623886-01-0
M. Wt: 213.73 g/mol
InChI Key: VVOXPRDOWRUPMZ-UHFFFAOYSA-N
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Description

“3-Chloro-2-cyclopentylsulfanyl-pyridine” is a chemical compound with diverse applications in scientific research. It’s a type of aryl halide, which is a class of compounds that contain a halogen atom (such as chlorine) attached to a benzene ring or other aromatic system .

Scientific Research Applications

Aziridination Catalysis

Pyridinium hydrobromide perbromide, a catalyst related to pyridine compounds, has been shown to effectively catalyze the aziridination of olefins using Chloramine-T as a nitrogen source, yielding aziridines in moderate to good yields. This demonstrates the potential utility of pyridine derivatives, such as 3-Chloro-2-cyclopentylsulfanyl-pyridine, in synthetic chemistry for introducing nitrogen-containing functional groups into molecules, which is a crucial step in the synthesis of many pharmaceuticals and agrochemicals (Sayyed Iliyas Ali, M. Nikalje, A. Sudalai, 1999).

Photophysical Properties and Coordination Chemistry

Research on cyclopalladated complexes of pyridine derivatives, such as 4-aryl-2,1,3-benzothiadiazoles, which underwent a series of reactions to form pyridine-, chloro-coordinated cyclometallated complexes, highlights the potential of pyridine compounds in developing materials with unique photophysical properties. These complexes were characterized by NMR, IR, and elemental analysis, and their UV-Vis absorption and fluorescence emission in solution were studied, indicating their potential applications in optoelectronic devices and sensors (F. S. Mancilha et al., 2011).

Synthetic Building Blocks

3,4-Pyridynes, closely related to pyridine derivatives like this compound, have been utilized for the efficient and highly controlled synthesis of di- and tri-substituted pyridines. This method involves transient 3,4-pyridyne intermediates, demonstrating the role of pyridine derivatives as versatile synthetic building blocks for creating highly decorated derivatives of the medicinally significant pyridine heterocycle (A. Goetz, N. Garg, 2012).

Ligand Synthesis and Coordination Chemistry

Pyridine derivatives have been employed as ligands, exemplified by the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands. These compounds have been explored for their applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, showcasing the versatility of pyridine derivatives in coordination chemistry (M. Halcrow, 2005).

Heterobimetallic Complex Assembly

The Co(3+) complex of pyridine-amide ligand, related to the structure of this compound, has been used as building blocks for assembling heterobimetallic complexes. These complexes, characterized thoroughly including their crystal structures, have been applied in catalytic cyanosilylation of imines and ring-opening reactions of oxiranes and thiiranes, illustrating the potential of pyridine derivatives in catalysis and materials science (A. Mishra et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-6-(cyclopentylsulfanyl)pyridine”, indicates that it’s a hazardous substance. It’s flammable, harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . It’s reasonable to assume that “3-Chloro-2-cyclopentylsulfanyl-pyridine” may have similar hazards, but specific data should be consulted for accurate information.

properties

IUPAC Name

3-chloro-2-cyclopentylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOXPRDOWRUPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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